2-Methyl-2-phenethyl-malonic acid
Overview
Description
2-Methyl-2-phenethyl-malonic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of malonic acid, featuring a phenethyl group and a methyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenethyl-malonic acid typically involves the malonic ester synthesis. This process includes the following steps:
Deprotonation: A di-ester of malonic acid is deprotonated using a weak base, such as sodium ethoxide, to form an enolate.
Alkylation: The enolate undergoes an S_N2 reaction with an alkyl halide, in this case, phenethyl bromide, to form a new C-C bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in decarboxylation, forming this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Bulk manufacturing often employs continuous flow reactors to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-phenethyl-malonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce phenethyl alcohol derivatives .
Scientific Research Applications
2-Methyl-2-phenethyl-malonic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenethyl-malonic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or substrate for enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that catalyze decarboxylation reactions, thereby affecting the metabolic flux of certain biochemical pathways .
Comparison with Similar Compounds
- 2-Methylmalonic acid
- 2-Ethylmalonic acid
- 2-Phenylmalonic acid
Comparison: 2-Methyl-2-phenethyl-malonic acid is unique due to the presence of both a phenethyl group and a methyl group, which confer distinct chemical properties and reactivity. Compared to 2-Methylmalonic acid and 2-Ethylmalonic acid, the phenethyl group in this compound provides additional steric and electronic effects, influencing its reactivity and interactions in chemical reactions .
Properties
IUPAC Name |
2-methyl-2-(2-phenylethyl)propanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(10(13)14,11(15)16)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXGONJGVSASEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311514 | |
Record name | Methyl(2-phenylethyl)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-01-1 | |
Record name | NSC243731 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl(2-phenylethyl)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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